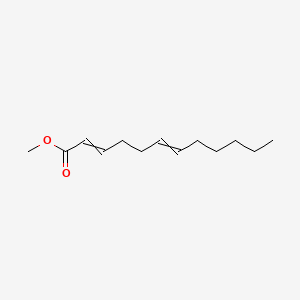

Methyl dodeca-2,6-dienoate

描述

Background and Structural Characteristics of the Methyl Dodecadienoate Scaffold

The fundamental structure of methyl dodeca-2,6-dienoate consists of a twelve-carbon chain containing two double bonds, located at the second and sixth positions, and a methyl ester group at one end. ontosight.ai This arrangement gives it the molecular formula C₁₃H₂₂O₂. ariboreagent.comebi.ac.uk The presence and position of the double bonds and the ester functional group are central to its chemical reactivity and biological function.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₂O₂ |

| Molecular Weight | 210.31 g/mol |

| IUPAC Name | This compound |

| Class | Fatty acid ester |

| Heavy Atom Count | 15 |

| Rotatable Bond Count | 9 |

| Hydrogen Bond Acceptors | 2 |

| Topological Polar Surface Area | 26.30 Ų |

Data sourced from multiple references. ariboreagent.comebi.ac.uknih.govncats.iolipidmaps.org

Significance of (2E,6Z)-Stereochemistry in Dodecadienoate Research

Stereochemistry plays a crucial role in the function of dodecadienoates. The specific spatial arrangement of atoms, particularly the geometry of the double bonds, dictates how the molecule interacts with biological systems. The (2E,6Z) isomer of this compound is of particular interest. ebi.ac.uknih.gov

The designation '(2E,6Z)' indicates the configuration at the two double bonds: 'E' (from the German entgegen) for opposite sides at the C2-C3 double bond, and 'Z' (from the German zusammen) for the same side at the C6-C7 double bond. nih.gov This specific configuration is essential for its recognition by certain insect species, where it acts as a pheromone. ontosight.ai For instance, methyl (2E,6Z)-dodeca-2,6-dienoate is a known synthetic pheromone component used in integrated pest management strategies for insects like the Spotted Lanternfly (Lycorma delicatula). ontosight.ai The precise stereochemistry is vital for the molecule to bind to the specific pheromone receptors of the target insect. ontosight.ai

Furthermore, this isomer, along with the corresponding ethyl ester, has been identified as a key constituent of Bartlett pears, where it is essential for producing the characteristic pear flavor. lookchem.comthegoodscentscompany.com

Overview of Current Research Trajectories on this compound and Related Structures

Current research on this compound and related compounds is multifaceted, focusing on synthesis, biological activity, and natural occurrence.

Synthesis: A significant area of research is the development of efficient and stereoselective synthetic routes to produce specific isomers of dodecadienoates. For example, a two-step synthesis for ethyl and methyl trans-2, cis-6-dodecadienoate (another name for the E,Z isomer) has been reported, which involves the 1,6-addition of lithium di-cis-1-heptenylcuprate to a pentadienoate ester, followed by isomerization. lookchem.com Such synthetic methods are crucial for producing these compounds for research and commercial applications, like flavor reconstruction and pest control. lookchem.com

Pheromone Research: The role of methyl (2E,6Z)-dodeca-2,6-dienoate as a synthetic pheromone is a major research driver. ontosight.ai Studies focus on its application in traps for monitoring and controlling pest populations, which offers a more targeted and environmentally friendly alternative to broad-spectrum pesticides. ontosight.ai

Flavor Chemistry: The identification and synthesis of flavor components like methyl trans-2, cis-6-dodecadienoate are vital for the food industry. Research in this area aims to understand the complex mixture of volatile compounds that create the aroma and flavor of fruits like the Bartlett pear. lookchem.comthegoodscentscompany.com

Juvenile Hormone Analogs: Research on related dodecadienoate structures, such as methyl-3,7,11-trimethyl-2,4-dodecadienoate, explores their activity as insect juvenile hormone (JH) agonists. plos.orgresearchgate.net These compounds can disrupt the developmental processes of insects, making them potential candidates for insect growth regulators. bibliotekanauki.pl While distinct from this compound, this research highlights the broader interest in the biological activity of the dodecadienoate scaffold in entomology.

Table 2: Research Applications of this compound and Related Compounds

| Research Area | Compound/Scaffold | Key Findings/Application |

|---|---|---|

| Pest Management | Methyl (2E,6Z)-dodeca-2,6-dienoate | Used as a synthetic sex pheromone component for monitoring and controlling pests like the Spotted Lanternfly. ontosight.ai |

| Food Chemistry | Methyl trans-2, cis-6-dodecadienoate | An essential component for reconstructing the flavor of Bartlett pears. lookchem.com |

| Organic Synthesis | Ethyl and methyl trans-2, cis-6-dodecadienoate | Development of novel, stereospecific synthesis routes for flavor and pheromone applications. lookchem.com |

Structure

3D Structure

属性

IUPAC Name |

methyl dodeca-2,6-dienoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h7-8,11-12H,3-6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYSZVOVZPVKXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Origins and Biosynthetic Investigations of Dodecadienoate Derivatives

Natural Occurrence and Isolation from Biological Matrices

Identification of Methyl Dodeca-2,6-dienoate Isomers and Analogues in Plant Species (e.g., Cleistopholis glauca, hop varieties)

This compound and its derivatives have been identified in a variety of plant species, where they contribute to the plant's chemical profile and may play a role in ecological interactions. A notable example is the isolation of the farnesane sesquiterpene methyl-(2E,6E)-10-oxo-3,7,11-trimethyl-dodeca-2,6-dienoate from the stem bark of Cleistopholis glauca. This compound is a derivative of the core this compound structure.

In the context of commercially important plants, while the direct isolation of this compound from hop varieties (Humulus lupulus) is not extensively documented, research into the volatile compounds of various hop cultivars has revealed the presence of structurally related methyl esters. These contribute to the complex aroma profiles of different hop varieties used in brewing. The chemical composition of hop essential oils is diverse and influenced by the specific cultivar.

Interactive Data Table: Dodecadienoate Derivatives and Analogues in Plants

| Compound Name | Plant Species | Plant Part |

| Methyl-(2E,6E)-10-oxo-3,7,11-trimethyl-dodeca-2,6-dienoate | Cleistopholis glauca | Stem Bark |

| Methyl geranate | Humulus lupulus | Cones |

| Methyl 4-decenoate | Humulus lupulus | Cones |

Occurrence as Metabolites or Signalling Molecules in Animal Systems (e.g., Protoparce sexta as methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate)

In the animal kingdom, derivatives of dodecadienoic acid play crucial roles as hormones and signaling molecules, particularly in insects. A prominent example is methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate, a form of juvenile hormone III, which has been identified in the tobacco hornworm, Manduca sexta (formerly Protoparce sexta). Juvenile hormones are critical for regulating metamorphosis, reproduction, and other developmental processes in insects. The biosynthesis of these hormones involves the modification of a farnesoic acid backbone, which is a dodecadienoic acid derivative.

Discovery of Related Dodecadienoates in Marine Organisms (e.g., Plakortis angulospiculatus)

Marine environments are a rich source of novel natural products, including various dodecadienoate derivatives. The marine sponge Plakortis angulospiculatus has been found to produce a range of polyketides, some of which are structurally related to dodecadienoic acid. These compounds, such as the spiculoic acids, are often characterized by unique structural modifications and exhibit significant biological activities. The discovery of these metabolites highlights the broad distribution of dodecadienoate-based structures across different biological taxa. nih.govnih.gov

Postulated Biosynthetic Pathways and Metabolic Intermediates

Linkages to Fatty Acid Metabolism and Lipid Transport Pathways

The biosynthesis of dodecadienoate derivatives is intricately linked to primary metabolic pathways, particularly fatty acid metabolism. Fatty acid biosynthesis provides the fundamental building blocks for the carbon skeleton of these compounds. The process begins with acetyl-CoA and involves a series of condensation and reduction reactions catalyzed by fatty acid synthase (FAS) enzymes. The resulting fatty acid chains can then be modified through desaturation and chain elongation to produce a variety of unsaturated fatty acids, which can serve as precursors for dodecadienoates. Lipid transport mechanisms are essential for moving these precursors and intermediates between different cellular compartments where biosynthesis and modification occur.

Role of Polyketide or Isoprenoid Biogenesis in Dodecadienoate Formation

The structural diversity of dodecadienoate derivatives arises from the involvement of specialized biosynthetic pathways, namely the polyketide and isoprenoid pathways.

Polyketide Pathway: In many organisms, particularly marine invertebrates and microorganisms, dodecadienoates are synthesized via the polyketide pathway. This pathway resembles fatty acid synthesis but with a greater degree of variation in the selection of starter and extender units and in the reductive processing of the growing polyketide chain. This flexibility allows for the generation of a wide array of complex natural products, including the dodecadienoate derivatives found in Plakortis angulospiculatus. nih.govnih.gov

Isoprenoid Pathway: In insects, the biosynthesis of juvenile hormones, which are dodecadienoate derivatives, proceeds through the isoprenoid (or mevalonate) pathway. This pathway utilizes isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) as the fundamental five-carbon building blocks. The head-to-tail condensation of these units leads to the formation of farnesyl pyrophosphate (FPP), a C15 intermediate. wikipedia.orgnih.gov FPP then undergoes further modifications, including oxidation and esterification, to yield the final juvenile hormone structure, such as methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate.

Interactive Data Table: Biosynthetic Pathways of Dodecadienoate Derivatives

| Pathway | Precursors | Key Intermediates | Organism Type | Example Compound |

| Fatty Acid Metabolism | Acetyl-CoA, Malonyl-CoA | Saturated and unsaturated fatty acids | Plants, various | Precursors to various dodecadienoates |

| Polyketide Synthesis | Acetyl-CoA, Propionyl-CoA, etc. | Polyketide chains | Marine invertebrates, microbes | Spiculoic acids |

| Isoprenoid Biosynthesis | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Farnesyl pyrophosphate | Insects | Juvenile Hormone III |

Enzymatic Transformations Leading to Dodecadienoate Structures

The biosynthesis of dodecadienoate derivatives, a class of compounds often utilized by insects as pheromones, is a complex process orchestrated by a series of specific enzymatic reactions. These transformations typically originate from common fatty acid precursors, which undergo a sequence of desaturation, chain-shortening or elongation, and functional group modifications to yield the final bioactive molecule. While the precise pathway for every dodecadienoate derivative is not universally elucidated, research into insect pheromone biosynthesis provides a solid framework for understanding the key enzymatic players and their mechanisms.

The formation of the characteristic diene system in dodecadienoates is primarily the work of a class of enzymes known as fatty acyl-CoA desaturases. These enzymes are responsible for introducing double bonds at specific positions within the fatty acid carbon chain. The production of a dodecadienoate structure, such as that found in this compound, would necessitate the action of at least two distinct desaturase enzymes, or a single enzyme with multiple functionalities, to create the double bonds at the C-2 and C-6 positions.

In many lepidopteran species, for instance, the biosynthesis of conjugated diene pheromones involves highly specific desaturases. For example, the formation of a conjugated diene system in the silkmoth, Bombyx mori, is catalyzed by a bifunctional desaturase. This enzyme first introduces a double bond at the Δ11 position of a C16 acyl-CoA precursor and subsequently catalyzes the formation of a conjugated Δ10,12-diene. While not identical to the 2,6-diene system, this illustrates the enzymatic capability to generate conjugated double bonds from a monoenoic precursor.

Following the establishment of the diene structure, further enzymatic modifications are often required to produce the final pheromone component. In the case of this compound, the terminal functional group is a methyl ester. The formation of this ester is likely catalyzed by a methyltransferase. Research on the biosynthesis of other insect pheromones that are methyl esters, such as those derived from amino acids, suggests the involvement of methyltransferases that utilize S-adenosylmethionine (SAM) as the active methyl group donor. It is plausible that a similar enzymatic mechanism is responsible for the methylation of the dodeca-2,6-dienoic acid precursor.

De novo fatty acid synthesis: The process would begin with the synthesis of a saturated fatty acid precursor, likely a C12 or longer chain fatty acid, through the action of fatty acid synthase (FAS).

Desaturation events: The saturated fatty acyl-CoA would then be acted upon by specific desaturases to introduce the double bonds at the C-2 and C-6 positions. This could occur sequentially by two different enzymes or potentially by a single multifunctional desaturase.

Terminal modification: The resulting dodeca-2,6-dienoyl-CoA would then be a substrate for a reductase to form the corresponding alcohol or aldehyde, which is a common intermediate in pheromone biosynthesis. Alternatively, and more directly for methyl ester formation, the dodeca-2,6-dienoic acid could be released from its CoA ester.

Methylation: Finally, a methyltransferase would catalyze the transfer of a methyl group from a donor molecule like S-adenosylmethionine to the carboxyl group of dodeca-2,6-dienoic acid, yielding this compound.

The following table summarizes the key enzymes and their putative roles in the biosynthesis of dodecadienoate structures.

| Enzyme Class | Putative Substrate | Product | Function in Dodecadienoate Biosynthesis |

| Fatty Acyl-CoA Desaturase | Saturated/Monoenoic Fatty Acyl-CoA | Dienoic Fatty Acyl-CoA | Introduction of double bonds at specific positions (e.g., C-2 and C-6). |

| Fatty Acyl-CoA Reductase | Dienoic Fatty Acyl-CoA | Dienoic Fatty Alcohol | Reduction of the acyl-CoA to an alcohol, a common pheromone precursor. |

| Alcohol Dehydrogenase/Oxidase | Dienoic Fatty Alcohol | Dienoic Aldehyde | Oxidation of the alcohol to an aldehyde, another common pheromone component. |

| Methyltransferase | Dodeca-2,6-dienoic acid | This compound | Transfer of a methyl group to the carboxylate to form the methyl ester. |

It is important to note that the specific enzymes and the precise sequence of events can vary between different insect species and for different dodecadienoate derivatives. The study of these enzymatic transformations is an active area of research, with new enzymes and biosynthetic pathways continually being discovered.

Synthetic Strategies and Methodologies for Methyl Dodeca 2,6 Dienoate

Chemical Synthesis Approaches for the Parent (2E,6Z)-Isomer

The creation of the specific (2E,6Z)-isomer of methyl dodeca-2,6-dienoate relies on several established organic reactions that allow for the precise formation of carbon-carbon double bonds.

A straightforward and common method for synthesizing this compound is through the esterification of its corresponding carboxylic acid precursor, dodeca-2,6-dienoic acid. The Fischer esterification, a classic acid-catalyzed reaction, is frequently employed for this purpose. masterorganicchemistry.com In this process, the carboxylic acid is treated with an excess of methanol (B129727), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comcsic.es The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester product. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. masterorganicchemistry.com The efficiency of this method is notable, with studies on similar long-chain fatty acids showing high conversion rates. csic.es For instance, the esterification of lauric acid with 2-ethyl hexanol using a solid acid catalyst resulted in a conversion and yield of over 98%. csic.es While specific data for dodeca-2,6-dienoic acid is not detailed in the provided results, the general applicability of Fischer esterification to long-chain carboxylic acids suggests its utility in this synthesis. csic.es

| Reagents | Catalyst | Conditions | Product |

| Dodeca-2,6-dienoic acid, Methanol | H₂SO₄ or TsOH | Reflux | This compound |

| Lauric acid, 2-Ethyl hexanol | Amberlyst-16 | 140 °C, flow | 2-Ethylhexyl laurate (>98% yield) |

| Octanoic acid, 2-Ethyl-1-hexanol | Amberlyst-16 | 120 °C, batch | 2-Ethylhexyl octanoate |

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, making it highly suitable for the construction of the diene framework of this compound. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, a key step would involve the reaction of methyl (triphenylphosphoranylidene)acetate with trans-4-decenal.

The phosphorus ylide, methyl (triphenylphosphoranylidene)acetate, is typically generated by treating the corresponding phosphonium (B103445) salt with a strong base. libretexts.org This ylide then reacts with the aldehyde, trans-4-decenal, through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate. wikipedia.org This intermediate subsequently decomposes to yield the desired alkene, this compound, and triphenylphosphine (B44618) oxide. masterorganicchemistry.com

A significant aspect of the Wittig reaction is its stereoselectivity. The use of stabilized ylides, such as methyl (triphenylphosphoranylidene)acetate, generally leads to the formation of the (E)-alkene as the major product. organic-chemistry.org This is advantageous for establishing the desired (E)-configuration at the C2-C3 double bond of the target molecule.

| Aldehyde | Ylide | Product | Key Feature |

| trans-4-Decenal | Methyl (triphenylphosphoranylidene)acetate | This compound | Forms C2-C3 double bond |

| Aldehydes/Ketones | Phosphorus Ylides | Alkenes | General alkene synthesis wikipedia.org |

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that offers several advantages, particularly in the synthesis of α,β-unsaturated esters. wikipedia.orgorganic-chemistry.org This reaction employs a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. wikipedia.org A key benefit of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org

In the context of synthesizing this compound, the HWE reaction would involve the reaction of a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, with an appropriate aldehyde. The phosphonate is first deprotonated with a base to form the reactive carbanion, which then undergoes a nucleophilic addition to the aldehyde. wikipedia.org Similar to the Wittig reaction, this leads to an intermediate that eliminates to form the alkene.

A significant feature of the HWE reaction is its high (E)-stereoselectivity, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org This makes it an excellent method for controlling the stereochemistry of the C2-C3 double bond in this compound. The reaction conditions, including the choice of base, solvent, and temperature, can be fine-tuned to optimize the stereochemical outcome. researchgate.net

| Aldehyde | Phosphonate Reagent | Product | Stereoselectivity |

| trans-4-Decenal | Methyl 2-(dimethoxyphosphoryl)acetate | This compound | Predominantly (E)-isomer wikipedia.org |

| Various Aldehydes | Methyl 2-(dimethoxyphosphoryl)acetate | α,β-Unsaturated esters | High (E)-selectivity wikipedia.org |

Preparation of Functionally Modified Dodecadienoate Analogues

To probe the biological activity and metabolic fate of this compound, a variety of functionally modified analogues have been synthesized. These modifications include the introduction of epoxide groups, halogen atoms, isotopic labels, and altered methylation patterns.

Synthesis of Epoxy-Dodecadienoate Derivatives (e.g., methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate)

The epoxidation of the terminal double bond of this compound yields methyl 10,11-epoxy-3,7,11-trimethyldodeca-2,6-dienoate, a compound structurally related to the insect juvenile hormone III (JH III). nih.govnih.gov The biosynthesis of JH III from farnesoic acid involves a final epoxidation step catalyzed by a cytochrome P450 monooxygenase, specifically CYP15A1 in many insect species. researchgate.netwikipedia.org

In the laboratory, this transformation can be mimicked using various epoxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the selective epoxidation of alkenes. The reaction conditions can be controlled to favor the epoxidation of the more electron-rich terminal double bond. Other methods for the epoxidation of fatty acid methyl esters include the use of hydrogen peroxide in the presence of a catalyst, such as an acid or a transition metal complex. mdpi.commdpi.comgoogle.com The course of the epoxidation can be monitored by various analytical techniques, including infrared spectroscopy and chromatography, to ensure the formation of the desired mono-epoxide and to minimize side reactions. mdpi.com

Introduction of Halogenated Substituents (e.g., Fluorinated Analogues for Biosynthetic Probes)

The introduction of fluorine atoms into bioactive molecules can significantly alter their chemical and physical properties, including their metabolic stability and binding affinity to receptors. Fluorinated analogues of this compound can serve as valuable probes to study its biosynthesis and mode of action. A synthesis of a fluorinated analogue of insect juvenile hormone III has been reported, providing a template for the synthesis of fluorinated dodecadienoates. acs.org

The synthesis of such analogues often involves the use of specialized fluorinating reagents. For example, fluoro-substituted building blocks can be incorporated into the molecule through standard carbon-carbon bond-forming reactions. Alternatively, direct fluorination of a pre-existing molecule can be achieved using electrophilic or nucleophilic fluorinating agents. The choice of fluorination strategy depends on the desired position of the fluorine atom and the compatibility of the reagents with other functional groups in the molecule.

Deuterium (B1214612) Labeling for Mechanistic Investigations

Deuterium labeling is a powerful technique used to trace the metabolic fate of molecules and to elucidate reaction mechanisms. The biosynthesis of juvenile hormones, which share a common precursor with this compound, has been studied using isotopically labeled compounds. acs.org The synthesis of deuterium-labeled this compound would allow for detailed investigations into its biosynthetic pathway and degradation.

The introduction of deuterium can be achieved by using deuterated reagents at specific steps in the synthesis. For example, reduction of a carbonyl group with a deuterated reducing agent, such as sodium borodeuteride, can introduce a deuterium atom at a specific position. Alternatively, exchange reactions can be used to replace hydrogen atoms with deuterium in the presence of a suitable catalyst and a deuterium source, such as heavy water (D₂O).

Incorporation of Alternative Methyl Group Patterns (e.g., C6-methyl, absence of C7-methyl)

The methyl groups on the backbone of this compound are important for its biological activity. Synthesizing analogues with altered methylation patterns, such as the presence of a methyl group at C6 or the absence of the methyl group at C7, can help to understand the structure-activity relationship of this class of compounds. Nature provides a precedent for such variations, as different juvenile hormones (JH 0, JH I, JH II, and 4-methyl JH I) exhibit different methylation patterns. wikipedia.orgslideshare.net

The synthesis of these analogues requires the use of starting materials with the desired methylation pattern. For example, to synthesize a C6-methyl analogue, a precursor with a methyl group at the corresponding position would be required. The total synthesis of such analogues would rely on the stereoselective construction of the carbon skeleton with the desired arrangement of methyl groups, followed by the introduction of the dienoate functionality.

Catalytic Methodologies in Dodecadienoate Synthesis

Catalytic methods have become indispensable in the synthesis of complex organic molecules like this compound and its analogues, offering high efficiency, selectivity, and atom economy. A variety of catalytic systems have been employed for the construction of the diene and dienoate moieties.

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the synthesis of conjugated dienes. organic-chemistry.orgrsc.orgorganic-chemistry.orgrsc.orgacs.org As mentioned in section 3.2.3, reactions like the Suzuki, Stille, and Heck couplings allow for the stereospecific formation of the diene system from readily available precursors. These reactions are typically catalyzed by palladium(0) or palladium(II) complexes with various phosphine (B1218219) ligands. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities. rsc.org

Olefin metathesis has revolutionized the synthesis of alkenes and has found significant application in the preparation of insect pheromones and other natural products containing diene units. chemhub.comchemhub.comnih.govnih.govmtak.hu Both ring-closing metathesis (RCM) and cross-metathesis (CM) are powerful strategies. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are particularly popular due to their functional group tolerance and stability. chemhub.com The development of Z-selective metathesis catalysts has been particularly valuable for the synthesis of cis-olefin containing pheromones. chemhub.comnih.gov Molybdenum-based catalysts have also been shown to be highly effective for the stereoselective synthesis of macrocyclic (E,Z)-dienoates. acs.orgnih.govnih.govacs.org

Other catalytic methods for the synthesis of dienes and dienoates include:

Palladium-catalyzed aerobic dehydrogenation of unsaturated acids and amides provides a direct route to conjugated dienoic acids and dienamides. rsc.org

Palladium-catalyzed reactions of allenes with organic halides can also yield substituted 1,3-dienes. organic-chemistry.org

Rhodium-catalyzed reactions have also been explored for the synthesis of dienes.

The table below summarizes some of the key catalytic methodologies applicable to the synthesis of dodecadienoates.

| Catalytic Methodology | Catalyst System (Example) | Key Transformation | Stereocontrol | Reference(s) |

| Suzuki Coupling | Pd(PPh₃)₄ | Vinyl Halide + Vinylboronic Acid → Diene | High (retention) | organic-chemistry.org |

| Heck Coupling | Pd(OAc)₂ | Vinyl Halide + Alkene → Diene | Variable | organic-chemistry.org |

| Olefin Metathesis (CM) | Grubbs Catalyst | Alkene + Alkene → Diene | Catalyst-dependent | nih.gov |

| Olefin Metathesis (RCM) | Mo-based catalyst | Acyclic Diene → Cyclic Diene | High (Z-selective) | acs.orgnih.govnih.govacs.org |

| Aerobic Dehydrogenation | Pd(OAc)₂/Ligand | γ,δ-Unsaturated Acid → Dienoic Acid | Forms conjugated system | rsc.org |

These catalytic methods provide a versatile toolbox for the efficient and stereoselective synthesis of this compound and a wide range of its functionally modified analogues, facilitating further studies into their biological roles.

Application of Ruthenium-Catalyzed Olefin Metathesis and Elimination Sequences

Ruthenium-catalyzed olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds in organic synthesis. nih.gov Its tolerance to a wide range of functional groups makes it particularly suitable for complex molecule synthesis. nih.gov The synthesis of α,β-unsaturated esters, a core feature of this compound, can be effectively achieved using cross-metathesis (CM) reactions. nih.gov

A common strategy involves the cross-metathesis of an allylic alcohol with methyl acrylate (B77674), catalyzed by a well-defined ruthenium complex, such as a Grubbs' or Hoveyda-Grubbs catalyst. nih.govresearchgate.net For instance, the reaction between a suitable C9-alkenol and methyl acrylate using a second-generation Grubbs catalyst can construct the C2-C3 double bond and the ester functionality in a single step. Subsequent elimination of water from the resulting γ-hydroxy-α,β-unsaturated ester intermediate would yield the conjugated diene system.

The general mechanism for olefin metathesis, known as the Chauvin mechanism, involves the formation of a metallacyclobutane intermediate. nih.gov In a cross-metathesis reaction, the ruthenium alkylidene catalyst reacts with one of the olefin substrates to generate a new propagating species, which then reacts with the second olefin. The reaction is often driven forward by the release of a volatile byproduct, such as ethylene. utc.edu

Several generations of ruthenium catalysts have been developed, each with improved activity and stability. nih.gov Second-generation catalysts, featuring an N-heterocyclic carbene (NHC) ligand, are highly active and are frequently employed in challenging metathesis reactions. nih.govorganic-chemistry.org The choice of catalyst can influence the reaction's efficiency and stereoselectivity (E/Z ratio) of the newly formed double bond. nih.gov

Table 1: Representative Ruthenium Catalysts in Olefin Metathesis

| Catalyst Name | Generation | Key Features |

|---|---|---|

| Grubbs' Catalyst | First | Features two phosphine ligands; good activity for ring-closing metathesis. |

| Grubbs' Catalyst | Second | One phosphine is replaced by an N-heterocyclic carbene (NHC); higher activity and broader substrate scope. nih.gov |

Use of Palladium-Catalyzed Heck Reactions or Rearrangements

The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, typically involving the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. diva-portal.orgdiva-portal.org This reaction can be adapted to synthesize the dienoate structure of this compound.

A plausible synthetic route would involve the coupling of a vinyl halide, such as 1-bromo-nona-4-ene, with methyl acrylate. The palladium(0) catalyst oxidatively adds to the vinyl bromide, forming a vinylpalladium(II) species. This intermediate then undergoes syn-addition across the double bond of methyl acrylate, followed by β-hydride elimination to form the conjugated dienoate product and regenerate the palladium(0) catalyst. diva-portal.org

The regioselectivity of the Heck reaction (i.e., whether the coupling occurs at the α or β position of the acrylate) is a critical factor. chemrxiv.org With electron-withdrawing groups like the ester in methyl acrylate, the reaction typically yields the linear (β) arylation or vinylation product, which is the desired outcome for synthesizing the 2,6-dienoate structure. diva-portal.org The choice of ligands, solvents, and base can significantly influence the reaction's outcome and efficiency. diva-portal.org

Table 2: Key Components of a Typical Heck Reaction

| Component | Example(s) | Role in Reaction |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, PdCl₂ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, dppp | Stabilizes the palladium center and influences reactivity and selectivity. chemrxiv.org |

| Base | Et₃N, K₂CO₃ | Neutralizes the HX acid produced during the catalytic cycle. |

Chemoenzymatic Synthetic Routes

A potential chemoenzymatic approach could involve the kinetic resolution of a racemic alcohol intermediate using a lipase (B570770). For example, a long-chain epoxy alcohol could be a precursor to the diene system. A lipase, such as Candida antarctica lipase B (CALB), could be used to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated enantiomers.

Following the enzymatic resolution, the desired enantiomerically enriched alcohol can be carried forward through a series of chemical steps. These might include oxidation, olefination (e.g., a Wittig reaction) to install one of the double bonds, and subsequent transformations to complete the synthesis of the this compound backbone. Lipases are widely used for their ability to catalyze reactions like hydrolysis or transesterification with high enantioselectivity under mild conditions. researchgate.net

This combination of enzymatic resolution and classical organic reactions allows for the synthesis of optically active products that might be difficult to obtain through purely chemical methods.

Table 3: Enzymes in Organic Synthesis

| Enzyme Class | Typical Reaction | Application in Synthesis |

|---|---|---|

| Lipase | Ester hydrolysis, Transesterification | Kinetic resolution of racemic alcohols and carboxylic acids. researchgate.net |

| Oxidase | Oxidation | Selective oxidation of alcohols to aldehydes or ketones. |

Chemical Reactivity and Mechanistic Studies of Methyl Dodeca 2,6 Dienoate

Oxidative Transformations

The presence of two non-conjugated carbon-carbon double bonds in methyl dodeca-2,6-dienoate makes it susceptible to a variety of oxidative transformations. These reactions can be directed to selectively modify one or both olefinic bonds, leading to a range of functionalized products.

Controlled Oxidation Reactions

While specific studies on the controlled oxidation of this compound are not extensively documented, the reactivity of similar non-conjugated dienes suggests that controlled oxidation can lead to the formation of various products, including hydroperoxides. In the autoxidation of non-conjugated dienes, the product distribution can be influenced by factors such as the presence of antioxidants. For instance, in the oxidation of other 1,4-dienes, at low antioxidant concentrations, conjugated diene hydroperoxides are the primary products. However, at higher antioxidant concentrations, the formation of non-conjugated diene hydroperoxides is observed nih.gov. This suggests that the controlled oxidation of this compound could potentially yield a mixture of hydroperoxide isomers, with the regioselectivity being dependent on the reaction conditions.

Oxidative Cyclization Pathways (e.g., using permanganate (B83412) or transition-metal-oxo species)

The 1,5-diene-like structure within this compound makes it a suitable substrate for oxidative cyclization reactions, leading to the formation of substituted tetrahydrofurans (THFs). These reactions are of significant interest in organic synthesis for the construction of complex cyclic ethers.

Potassium permanganate has been historically used for the oxidative cyclization of 1,5-dienes to yield cis-THF-diols nih.gov. The proposed mechanism for the permanganate-promoted reaction involves suprafacial additions of the metal-oxo species across the double bonds nih.gov.

More recently, transition-metal-oxo species, particularly those of ruthenium, have been employed for these transformations, offering improved stereoselectivity. Ruthenium-catalyzed oxidative cyclization of 1,5-dienes is a powerful method for the diastereoselective synthesis of THF diols researchgate.net. The reaction is typically carried out using a catalytic amount of a ruthenium precursor, such as RuCl₃, and a co-oxidant, like sodium periodate (B1199274) (NaIO₄) nih.govresearchgate.net. Computational studies have shown that the co-oxidant plays a crucial role in the cyclization step and the subsequent release of the THF-diol product nih.gov. The regioselectivity of the ruthenium-catalyzed oxidative cyclization on an unsymmetrical 1,5-diene is primarily initiated at the more electron-rich double bond nih.gov. In the case of this compound, the presence of the electron-withdrawing ester group at the 2-position would likely direct the initial oxidation to the C6-C7 double bond.

Table 1: Comparison of Reagents for Oxidative Cyclization of 1,5-Dienes

| Reagent System | Typical Product | Stereoselectivity | Mechanistic Insight |

|---|---|---|---|

| Potassium Permanganate | cis-Tetrahydrofuran-diols | Generally cis-selective | (2+2) suprafacial addition of metal-oxo species nih.gov |

Epoxidation of Olefinic Bonds and Diol Formation

The double bonds in this compound can be selectively converted to epoxides, which are versatile intermediates for further chemical transformations. The epoxidation of unsaturated fatty acid methyl esters (FAMEs) is a well-established process.

Commonly, peroxy acids, such as peroxyformic acid or peroxyacetic acid, generated in situ from hydrogen peroxide and a carboxylic acid, are used for the epoxidation of vegetable oils and their methyl esters analis.com.my. However, this method can suffer from side reactions like oxirane ring-opening in the acidic medium csic.es.

Alternative methods involve the use of transition metal catalysts. For example, a molybdenum(VI) complex, MoO(O₂)₂·2QOH, has been shown to effectively catalyze the epoxidation of methyl oleate (B1233923) and methyl linoleate (B1235992) with hydrogen peroxide in ionic liquids, achieving high conversions and selectivities to the epoxide products nih.gov. Enzymatic epoxidation using fungal peroxygenases presents a greener alternative, offering high selectivity under mild conditions csic.escsic.es.

The resulting epoxides can be subsequently hydrolyzed to form vicinal diols. This can be achieved through acid-catalyzed ring-opening of the epoxide.

Table 2: Epoxidation of Unsaturated Fatty Acid Methyl Esters

| Epoxidation System | Substrate(s) | Key Findings | Reference |

|---|---|---|---|

| MoO(O₂)₂·2QOH / H₂O₂ in Ionic Liquid | Methyl oleate, Methyl linoleate | High conversion and selectivity to oxirane. Catalyst can be recycled. | nih.gov |

| Fungal Peroxygenases / H₂O₂ | Linoleic acid, Oleic acid | Highly selective epoxidation under mild, environmentally friendly conditions. | csic.escsic.es |

Hydrolysis and Ester Functional Group Transformations

The ester functionality in this compound is susceptible to hydrolysis and can also undergo transesterification reactions.

Hydrolysis to Dodeca-2,6-dienoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid, dodeca-2,6-dienoic acid, can be achieved under both acidic and alkaline conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid chemguide.co.uklibretexts.org. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water libretexts.orgresearchgate.net. To drive the equilibrium towards the products, a large excess of water is used chemguide.co.uk.

Alkaline Hydrolysis (Saponification): This is an irreversible reaction that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide chemguide.co.uk. The reaction proceeds via a BAC2 mechanism, where the hydroxide ion attacks the carbonyl carbon arkat-usa.org. The product of this reaction is the carboxylate salt of the fatty acid, which can then be acidified to yield the free carboxylic acid. Alkaline hydrolysis is often preferred due to its irreversibility and generally faster reaction rates compared to acid-catalyzed hydrolysis arkat-usa.org. Non-aqueous conditions for alkaline hydrolysis of hindered esters have also been developed arkat-usa.org.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is widely used in the production of biodiesel (fatty acid methyl esters) from triglycerides wikipedia.org. This compound can undergo transesterification with various alcohols in the presence of an acid or base catalyst to produce different esters of dodeca-2,6-dienoic acid.

Base-Catalyzed Transesterification: This is the most common method for biodiesel production and is typically carried out using catalysts such as sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860) wikipedia.org. The reaction is generally fast and efficient but is sensitive to the presence of free fatty acids and water, which can lead to soap formation mdpi.com.

Acid-Catalyzed Transesterification: Acid catalysts, such as sulfuric acid or sulfonic acids, can be used for transesterification, especially for feedstocks with high free fatty acid content, as they can simultaneously catalyze both esterification and transesterification mdpi.com. However, acid-catalyzed reactions are generally slower than their base-catalyzed counterparts mdpi.com. Zinc stearate (B1226849) has also been investigated as a catalyst for the simultaneous transesterification and esterification of olive pomace oil mdpi.comscielo.br.

Table 3: Comparison of Hydrolysis and Transesterification Conditions for Esters

| Transformation | Catalyst Type | Key Characteristics |

|---|---|---|

| Hydrolysis | Acid (e.g., H₂SO₄, HCl) | Reversible; requires excess water to drive to completion chemguide.co.uklibretexts.org. |

| Hydrolysis | Base (e.g., NaOH, KOH) | Irreversible (saponification); generally faster than acid catalysis chemguide.co.ukarkat-usa.org. |

| Transesterification | Acid (e.g., H₂SO₄) | Tolerant to free fatty acids; slower than base catalysis mdpi.com. |

Biochemical Roles and Enzymatic Transformations

Involvement in Lipid Metabolism and Signalling

While specific research on the biochemical roles of methyl dodeca-2,6-dienoate is limited, its structural characteristics as a medium-chain polyunsaturated fatty acid methyl ester suggest its potential involvement in several key metabolic and signaling pathways. The following sections explore these putative roles based on the established functions of similar molecules.

This compound, as a derivative of a twelve-carbon fatty acid, falls into the category of medium-chain fatty acids (MCFAs). MCFAs are known to be rapidly absorbed and metabolized in the body, serving as an immediate energy source. nih.gov Unlike long-chain fatty acids, MCFAs are transported directly to the liver via the portal vein, where they can undergo β-oxidation to produce acetyl-CoA. metagenicsinstitute.com This acetyl-CoA can then enter the citric acid cycle for energy production or be converted into ketone bodies. nih.govmetagenicsinstitute.com

Studies on related compounds, such as methyl dodeca-3,6-dienoate, have shown that the specific double bond positioning can influence its metabolic fate. For instance, methyl dodeca-3,6-dienoate was found not to be a direct precursor for linoleate (B1235992), a critical long-chain fatty acid, and was not directly incorporated into liver lipids in rats. This suggests that the metabolic pathway of dodecadienoates may be distinct from that of more common dietary fatty acids.

The metabolism of this compound would likely begin with its hydrolysis by esterases to yield dodeca-2,6-dienoic acid and methanol (B129727). The resulting free fatty acid could then enter the β-oxidation pathway. The presence of conjugated double bonds in the 2- and 6- positions may require specific enzymatic machinery for their metabolism, potentially involving isomerases and reductases to convert the molecule into a suitable substrate for the standard β-oxidation enzymes.

| Feature | Description |

| Classification | Medium-Chain Fatty Acid (MCFA) derivative |

| Absorption | Likely rapid absorption and transport to the liver |

| Primary Metabolic Fate | Probable β-oxidation for energy production |

| Potential for Storage | Likely minimal direct incorporation into adipose tissue triglycerides |

Polyunsaturated fatty acids (PUFAs) and their derivatives are crucial signaling molecules that regulate a multitude of cellular processes. mdpi.comresearchgate.net Fatty acids can act as second messengers or be converted into more potent signaling molecules like eicosanoids. researchgate.net They can modulate the activity of various proteins, including G-protein coupled receptors, protein kinases, and transcription factors, thereby influencing gene expression and cellular responses. mdpi.commdpi.com

Given its structure as a polyunsaturated fatty acid ester, this compound, upon hydrolysis to its free fatty acid form, could potentially participate in cellular signaling. Fatty acids are known to influence signaling pathways related to inflammation and immune responses. nih.gov For instance, omega-3 PUFAs can alter the composition of cell membranes and modulate the function of membrane-bound proteins involved in signal transduction. nih.govnih.gov

Furthermore, certain fatty acid methyl esters have been identified as naturally occurring transcriptional regulators. For example, methyl palmitate can activate members of the peroxisome proliferator-activated receptor (PPAR) family, which are key regulators of lipid and glucose metabolism. nih.gov It is plausible that this compound or its metabolites could interact with nuclear receptors like PPARs, thereby influencing the expression of genes involved in lipid metabolism and inflammation. However, direct evidence for such a role is currently lacking.

The fatty acid composition of cellular membranes is critical for their fluidity, stability, and function. nih.gov The incorporation of unsaturated fatty acids, with their characteristic kinks in the hydrocarbon chain, generally increases membrane fluidity. nih.gov While long-chain fatty acids are the primary components of membrane phospholipids, medium-chain fatty acids are typically not incorporated to a significant extent. cam.ac.uk Therefore, it is unlikely that dodeca-2,6-dienoic acid would be a major structural component of cell membranes.

Regarding energy storage, fatty acids are stored in the form of triglycerides in adipose tissue. As a medium-chain fatty acid, dodeca-2,6-dienoic acid would be more readily oxidized for energy rather than being stored. metagenicsinstitute.com The rapid metabolism of MCFAs contributes to their lower propensity for deposition in fat stores compared to long-chain fatty acids. metagenicsinstitute.com

| Aspect | Putative Contribution of this compound |

| Membrane Stability | Unlikely to be a significant structural component of membranes. |

| Membrane Fluidity | If incorporated, the unsaturated nature could theoretically increase fluidity. |

| Energy Storage | More likely to be utilized for immediate energy than stored as triglycerides. |

Interaction with Enzyme Systems

The reactivity and transformation of this compound within a biological context are dictated by its interaction with various enzyme systems. Its structure suggests it could be a substrate for several classes of enzymes.

While there is no direct evidence of this compound acting as a substrate for sesquiterpene synthases, these enzymes are known to catalyze complex cyclization reactions of isoprenoid precursors. The structural features of this compound, particularly its carbon chain length and the position of its double bonds, are different from the typical farnesyl diphosphate (B83284) (FDP) substrate of sesquiterpene synthases. However, the study of enzyme promiscuity is an active area of research, and it is conceivable that under certain conditions, or with engineered enzymes, related molecules could interact with such synthases.

The use of substrate analogues is a powerful tool for elucidating enzyme mechanisms. While specific studies using this compound as a probe for enzyme mechanisms are not documented, its structure lends itself to such applications. For instance, it could be used to probe the active sites of lipases and esterases, providing insights into their substrate specificity and catalytic mechanisms. The conjugated diene system could also be a target for enzymes such as isomerases or reductases, and studying its transformation could reveal novel enzymatic activities.

Enzymes that could potentially interact with or modify this compound include:

Esterases and Lipases: These enzymes would hydrolyze the methyl ester to the corresponding carboxylic acid.

Isomerases: These could potentially shift the position of the double bonds.

Reductases: These enzymes might saturate one or both of the double bonds.

Oxidoreductases: These could introduce hydroxyl or other functional groups. khanacademy.orgresearchgate.net

Further research is required to explore the interactions of this compound with these and other enzyme systems to fully understand its biochemical transformations and potential physiological roles.

Influence on Lipid Peroxidation Processes

While direct studies on this compound's specific influence on lipid peroxidation are not extensively documented, its nature as a polyunsaturated fatty acid (PUFA) methyl ester provides a basis for understanding its likely role. Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly PUFAs, leading to a chain reaction of degradation. nih.govnih.govwikipedia.org This process is initiated by the abstraction of a hydrogen atom from a carbon, followed by oxygen insertion, resulting in lipid peroxyl radicals and hydroperoxides. nih.gov

Research on other unsaturated fatty acid methyl esters has shown their capacity to modify proteins in the presence of metal-catalyzed oxidation systems. nih.gov The exposure of proteins like bovine serum albumin (BSA) to PUFA esters leads to the formation of high-molecular-weight protein aggregates and the generation of carbonyl groups, with the effect being highly dependent on the degree of unsaturation in the fatty acid. nih.gov The oxidation of these esters leads to the formation of primary products like hydroperoxides, which then decompose into lower molecular weight compounds or participate in cross-linking reactions. researchgate.net Given that this compound possesses two double bonds, it is susceptible to such oxidative processes. The poor oxidative stability of PUFA esters is attributed to the low dissociation energies of the C-H bonds at allylic positions, which can initiate a free-radical chain reaction. mdpi.com Therefore, this compound would be expected to participate in and be influenced by lipid peroxidation, potentially generating reactive aldehyde products and contributing to oxidative stress within biological systems. nih.gov

Role as Pheromone Components or Juvenile Hormone Analogues

Investigation of Pheromonal Activity of Related Dodecadienoates (e.g., in insect species)

Dodecadienoates, a class of compounds to which this compound belongs, are significant components of insect pheromones, playing a crucial role in chemical communication for mating and aggregation.

A prominent example is the European grapevine moth, Lobesia botrana, which utilizes (E,Z)-7,9-dodecadienyl acetate (B1210297) as its primary sex pheromone component. nih.govresearchgate.netd-nb.infonih.gov The biosynthesis of this pheromone involves a multi-step enzymatic process starting from tetradecanoic acid, which undergoes desaturation and subsequent chain-shortening to form a dodecenoic acid precursor. nih.govd-nb.infonih.gov Further enzymatic modifications introduce the second double bond before final reduction and acetylation. nih.govd-nb.infonih.gov In addition to the major component, other related compounds like (E,Z)-7,9-dodecadienol have been identified as minor pheromone components in this species. nih.gov Research has also identified (E)-7-dodecenyl acetate and isomers of 7,9,11-dodecatrienyl acetate as pheromone synergists in L. botrana, enhancing the response of males to the main pheromone compound. researchgate.net

In another significant agricultural pest, the codling moth (Cydia pomonella), dodecadienoates and their derivatives are also key semiochemicals. While the primary sex pheromone is (E,E)-8,10-dodecadien-1-ol, a related compound, codlemone acetate ((E,E)-8,10-dodecadien-1-yl acetate), acts as a strong pheromone antagonist. nih.govpherobase.com Furthermore, pear ester, ethyl-(E,Z)-2,4-decadienoate, is a plant volatile that acts as a kairomone, attracting codling moths. nih.govmdpi.comnih.gov This highlights the diverse roles that dodecadienoate structures play in insect behavior, functioning as sex pheromones, antagonists, and kairomones.

| Insect Species | Related Dodecadienoate Compound | Role |

| Lobesia botrana (European grapevine moth) | (E,Z)-7,9-dodecadienyl acetate | Major Sex Pheromone |

| Lobesia botrana | (E,Z)-7,9-dodecadienol | Minor Sex Pheromone |

| Cydia pomonella (Codling moth) | (E,E)-8,10-dodecadien-1-yl acetate | Pheromone Antagonist |

| Cydia pomonella | ethyl-(E,Z)-2,4-decadienoate (Pear Ester) | Kairomone (Attractant) |

Mechanistic Studies of Juvenile Hormone Action and Mimicry by Dodecadienoate Derivatives

Juvenile hormones (JHs) are sesquiterpenoids that regulate critical aspects of insect physiology, including development, reproduction, and metamorphosis. wikipedia.org They maintain the larval state, and a decrease in their titer is necessary for the transition to pupal and adult stages. wikipedia.orgnih.govresearchgate.net Synthetic analogues of JH, known as juvenoids or juvenile hormone mimics, exploit this mechanism for insect control. wikipedia.orgnih.gov Alkyl 3,7,11-trimethyl-2,4-dodecadienoates have been identified as a potent class of insect growth regulators with juvenile hormone activity. nih.govacs.org

The molecular mechanism of JH action involves an intracellular receptor, a protein known as Methoprene-tolerant (Met). pnas.orgnih.gov Met is a ligand-binding transcription factor belonging to the basic helix-loop-helix (bHLH)-Per-Arnt-Sim (PAS) domain family. pnas.orgpnas.org In the presence of JH or a JH mimic, Met forms a heterodimer with another bHLH-PAS protein, such as Taiman or Germ cell-expressed (gce). nih.govsdbonline.org This hormone-receptor complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, thereby regulating their expression. nih.govnih.gov

Dodecadienoate derivatives and other JH mimics act as agonists for the Met receptor. nih.govmdpi.com By binding to Met, they activate the JH signaling pathway, even when natural JH levels are low. nih.gov This activation maintains the expression of larval-specific genes and prevents the expression of genes necessary for metamorphosis. researchgate.netyoutube.com Consequently, the insect is unable to transition to the pupal and adult stages, leading to the formation of non-viable larval-pupal intermediates or supernumerary larvae that eventually die, thus breaking the reproductive cycle. wikipedia.orgnih.goveagri.org

Academic Investigations into Related Biological Activities

Exploration of Antifungal Principles and Mechanisms (referencing related compounds)

While specific studies on the antifungal properties of this compound are limited, research on related fatty acids and their derivatives provides insight into potential antifungal mechanisms. Unsaturated fatty acids are known to possess antifungal activities that are dependent on structural characteristics like chain length and the degree and position of unsaturation. cdnsciencepub.comnih.gov

One primary mechanism of antifungal action for fatty acids is the disruption of the fungal cell membrane. nih.govfrontiersin.org These lipophilic molecules can insert into the phospholipid bilayer of the fungal membrane, altering its fluidity and integrity. This perturbation can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. nih.govfrontiersin.org The susceptibility of fungi to certain hydroxy fatty acids has been linked to the ergosterol (B1671047) content of their membranes, suggesting a specific interaction with this key fungal sterol. nih.gov

Beyond direct membrane damage, other mechanisms have been proposed. Fatty acids can inhibit key cellular processes, including the inhibition of enzymes essential for fungal survival, such as topoisomerase I and N-myristoyltransferase (NMT). nih.gov Inhibition of fatty acid biosynthesis itself can also be a mode of action. nih.govfrontiersin.org

Studies on the endophytic fungus Paecilomyces have shown it produces a variety of secondary metabolites, including fatty acids and their esters, with significant antifungal properties against plant pathogens like Rhizoctonia solani. nih.gov Species such as Paecilomyces variotii have demonstrated broad-spectrum inhibition of mycelial development in numerous phytopathogens, an effect attributed in part to the production of such bioactive compounds. researchgate.netmdpi.com These findings underscore the potential for fatty acid derivatives, a class that includes this compound, to act as antifungal agents through various mechanisms, primarily centered on membrane disruption and enzymatic inhibition. nih.govasm.org

| Proposed Antifungal Mechanism | Description | Related Compounds |

| Membrane Perturbation | Insertion into the fungal cell membrane, disrupting its integrity and causing leakage of cellular contents. | Lauric acid, Caprylic acid, Hydroxy unsaturated fatty acids |

| Enzyme Inhibition | Inhibition of critical enzymes like topoisomerase I or N-myristoyltransferase, disrupting essential cellular functions. | Cis-monounsaturated fatty acids, Myristic acid analogues |

| Inhibition of Biosynthesis | Interference with the fungal fatty acid biosynthesis pathway. | Fatty acids |

Study of Insect Control Mechanisms through Juvenile Hormone Mimics (mechanistic, not applied control)

The mechanism of insect control by juvenile hormone (JH) mimics, such as dodecadienoate derivatives, is rooted in the disruption of hormonal regulation of metamorphosis. eagri.orgwikipedia.org Insect development through larval, pupal, and adult stages is precisely controlled by the interplay between two main hormones: 20-hydroxyecdysone (B1671079) (20E) and JH. nih.govyoutube.com 20E initiates the molting process, while JH dictates the outcome of the molt. youtube.combritannica.com

During larval stages, high titers of JH ensure that each molt results in a larger larva. wikipedia.orglibretexts.org For metamorphosis to proceed, the JH titer must decline significantly, allowing 20E to trigger the expression of genes that drive the transformation into a pupa and subsequently an adult. nih.govresearchgate.net

JH mimics, often called Insect Growth Regulators (IGRs), function by maintaining a high level of JH-like activity at inappropriate times. wsu.eduusda.gov They act as agonists of the JH receptor, Met. pnas.orgpnas.org By binding to Met, they activate the JH signaling pathway, effectively tricking the insect's cells into maintaining a "juvenile" status. nih.gov This activation prevents the down-regulation of larval-specific genes and blocks the up-regulation of pupal and adult-specific genes that would normally be induced by 20E in the absence of JH. youtube.com

This disruption of the normal hormonal sequence has lethal consequences for the insect. Instead of successfully metamorphosing, the larva may undergo an additional larval molt to become a non-viable "supernumerary" larva, or it may attempt to pupate but fail, resulting in malformed larval-pupal intermediates that are unable to survive or reproduce. nih.goveagri.org This hormonal interference effectively halts the insect's life cycle, providing a mechanism for population control. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous structural determination of organic molecules like methyl dodeca-2,6-dienoate. It provides a wealth of information regarding the connectivity of atoms, their spatial arrangement, and the electronic environment of individual nuclei.

Elucidation of Complex Stereoisomeric Mixtures

This compound can exist as multiple stereoisomers due to the presence of two carbon-carbon double bonds at the 2 and 6 positions. These isomers, which include (2E,6E), (2Z,6E), (2E,6Z), and (2Z,6Z) configurations, often exhibit subtle differences in their physical and chemical properties. High-resolution ¹H NMR spectroscopy is a powerful tool for differentiating and characterizing these isomers.

For instance, the ¹H NMR spectrum of (2Z,6E)-methyl dodeca-2,6-dienoate in deuterated chloroform (B151607) (CDCl₃) at 400 MHz reveals distinct signals that are characteristic of its specific stereochemistry. Key proton signals include a doublet of triplets at δ 6.24 ppm, corresponding to the proton at the C3 position, with coupling constants of J = 11.8 Hz and 7.4 Hz. Another significant signal is a doublet of triplets at δ 5.79 ppm, assigned to the proton at the C2 position, with coupling constants of J = 11.8 Hz and 1.5 Hz. The coupling constants, particularly the J-value of 11.8 Hz for the vinyl protons at C2 and C3, are indicative of a cis (Z) configuration for the double bond at the 2-position. The specific chemical shifts and coupling patterns of the protons around the C6-C7 double bond would similarly allow for the determination of its trans (E) configuration. By carefully analyzing the coupling constants and chemical shifts of the olefinic and neighboring protons, researchers can unequivocally identify the individual stereoisomers present in a mixture.

Dynamic NMR Studies of Conformational Preferences

While specific research on dynamic NMR studies of this compound is not extensively documented in publicly available literature, this technique offers the potential to investigate the conformational preferences and rotational barriers within the molecule. The single bonds in the aliphatic chain of this compound allow for a degree of rotational freedom, leading to various possible conformations.

Temperature-dependent NMR experiments could, in principle, provide insights into the energy barriers between different conformational states. By monitoring changes in the NMR spectrum as a function of temperature, such as the broadening or coalescence of signals, it would be possible to determine the rates of conformational exchange and the relative populations of different conformers. This information is crucial for understanding the molecule's three-dimensional structure and how it might influence its reactivity and interactions with other molecules.

Advanced 2D NMR Techniques for Structural Confirmation (e.g., HMBC, COSY)

To further corroborate the structural assignment of this compound and its isomers, advanced 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY) are employed.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons within the molecule. For this compound, this would show correlations between adjacent protons, for example, between the protons on C2 and C3, and between the protons on C5, C6, and C7. This helps in tracing the carbon chain and confirming the connectivity of the proton spin systems.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about the long-range (typically 2-3 bond) correlations between protons and carbon atoms. This is particularly useful for identifying quaternary carbons and for linking different spin systems together. For instance, in this compound, an HMBC experiment would show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as correlations between the olefinic protons and the carbons of the double bonds and adjacent aliphatic carbons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), HRMS allows for the calculation of the elemental composition. For this compound (C₁₃H₂₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula and rule out other possibilities with the same nominal mass.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of a molecule by analyzing its fragmentation pathways. In a tandem MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

Although a detailed fragmentation pathway for this compound is not provided in the available literature, typical fragmentation patterns for fatty acid methyl esters would be expected. These could include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality.

Cleavage of the carbon-carbon bonds adjacent to the double bonds.

Rearrangement reactions, such as the McLafferty rearrangement, if sterically feasible.

The analysis of these fragmentation patterns would provide confirmatory evidence for the structure of the carbon skeleton, the position of the double bonds, and the identity of the ester group.

Interactive Data Table: Spectroscopic Data for (2Z,6E)-Methyl Dodeca-2,6-dienoate

| Technique | Parameter | Observed Value | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 6.24 ppm | CH at C3 | |

| ¹H NMR (400 MHz, CDCl₃) | Coupling Constant (J) | 11.8 Hz, 7.4 Hz | ||

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 5.79 ppm | CH at C2 | |

| ¹H NMR (400 MHz, CDCl₃) | Coupling Constant (J) | 11.8 Hz, 1.5 Hz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds such as this compound within complex mixtures. In the context of natural product chemistry, such as analyzing floral scents, GC-MS is the preferred method for its high sensitivity and specificity. researchgate.net

During GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with a capillary column. For a compound like this compound, a non-polar or mid-polar column (e.g., DB-5ms) is typically employed. The separated compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI), causing fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. While a specific, publicly available mass spectrum for this compound is not provided in the search results, a study on Citrus sinensis fruits identified a "Methyl-dodecadienoate" with a molecular formula of C13H21O2− and an m/z of 209.1548 in negative ion mode through Liquid Chromatography–Mass Spectrometry (LC-MS). mdpi.commdpi-res.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | Agilent 7890B or similar |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min |

| MS System | 5977A MSD or similar |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

This table represents typical parameters and is for illustrative purposes, as specific experimental data for this compound was not found.

Chromatographic Separations for Isomer Resolution

The structure of this compound, with two double bonds, allows for the existence of several geometric isomers (e.g., (2E,6E), (2E,6Z), (2Z,6E), (2Z,6Z)). Separating and resolving these isomers is critical for studying their distinct biological activities and properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally labile compounds, and for resolving isomers. For the separation of geometric isomers of unsaturated esters like this compound, reversed-phase HPLC is often the method of choice.

A typical setup would involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the isomers between the non-polar stationary phase and the polar mobile phase. Isomers with different shapes and polarities will exhibit different retention times, allowing for their separation and quantification. Silver ion HPLC (Ag+-HPLC), where the stationary phase is impregnated with silver ions, can also be highly effective for separating unsaturated compounds based on the number, position, and geometry of the double bonds.

Table 2: Illustrative HPLC Conditions for Isomer Separation

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or similar |

| Column | C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (85:15 v/v), isocratic |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

This table represents a potential starting point for method development, as specific application data for this compound is not available.

Gas Chromatography (GC) for Volatile Dodecadienoates

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for analyzing volatile compounds like this compound, especially for purity assessment and quantification. The separation of geometric isomers can be achieved using capillary columns with specific stationary phases.

For separating cis/trans isomers of fatty acid methyl esters, highly polar cyanopropyl-substituted stationary phases (e.g., SP-2340, SP-2560) are often required. These columns allow for greater resolution of isomers that may co-elute on standard non-polar columns. The retention time of each isomer is a key identifier under specific, reproducible conditions. A thesis from the University of Southampton mentioned the use of GC in a study involving the synthesis of this compound, although specific retention times and detailed conditions for resolving its isomers were not provided. soton.ac.uk

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. soton.ac.uk It is also used for preliminary screening of fractions during purification.

In a typical application, a small spot of the reaction mixture is applied to a TLC plate coated with silica (B1680970) gel (a polar stationary phase). The plate is then developed in a chamber containing a suitable solvent system (the mobile phase). The separation is based on polarity; more polar compounds interact more strongly with the silica gel and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. For a relatively non-polar ester like this compound, a mobile phase of low to medium polarity, such as a mixture of hexanes and ethyl acetate (B1210297), would be appropriate. rochester.eduorgchemboulder.com By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of products can be visualized, often under a UV lamp or by using a chemical stain. mit.edu

Table 3: Common TLC Solvent Systems for Unsaturated Esters

| Polarity | Solvent System (v/v) | Typical Application |

| Low | Hexane:Ethyl Acetate (9:1) | For separating non-polar compounds. |

| Medium | Hexane:Ethyl Acetate (4:1) | General purpose for esters. |

| High | Hexane:Ethyl Acetate (1:1) | For more polar analogues or impurities. |

The ideal solvent system provides an Rf value for the target compound between 0.25 and 0.35 for optimal separation. orgchemboulder.com

Prospective Research Directions and Interdisciplinary Investigations

Development of Novel and Sustainable Synthetic Routes

Traditional chemical synthesis routes for complex molecules like methyl dodeca-2,6-dienoate often involve multiple steps, expensive catalysts, and the generation of hazardous waste. nih.gov The future of its production hinges on developing greener, more efficient, and economically viable methods. earlham.ac.uk The focus is shifting from petroleum-based feedstocks to renewable biological sources, aligning with the principles of green chemistry. openaccessgovernment.org

Biocatalysis, the use of natural enzymes or whole-cell microorganisms to catalyze chemical reactions, offers a powerful alternative to conventional synthesis. nih.gov Enzymes operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity, which is crucial for producing specific isomers of unsaturated compounds like dodecadienoates. researchgate.netmdpi.com

Future research in this area will likely focus on:

Enzyme Screening and Discovery: Identifying and isolating novel lipases, esterases, and other enzymes capable of acting on C12 fatty acid precursors with high specificity. Modern synthetic biology tools can be used to screen vast genetic libraries for enzymes with desired activities. rsc.org

Enantioselective Reactions: Utilizing enzymes, particularly lipases, for the kinetic resolution of racemic mixtures or the asymmetric synthesis of specific enantiomers. This is critical as the biological activity of pheromones is often dependent on a precise stereochemistry. wikipedia.org

Enzyme Immobilization: Developing robust immobilization techniques to enhance the stability and reusability of enzymes, thereby lowering process costs. Immobilized biocatalysts are better suited for industrial-scale production. mdpi.com

Table 1: Potential Biocatalytic Reactions for Dodecadienoate Synthesis

| Reaction Type | Enzyme Class | Potential Application in Dodecadienoate Synthesis | Desired Outcome |

|---|---|---|---|

| Transesterification | Lipase (B570770) | Esterification of a dodecadienoic acid precursor with methanol (B129727). | Formation of this compound from its corresponding acid. |

| Asymmetric Reduction | Ketoreductase | Stereoselective reduction of a keto-precursor to a specific chiral alcohol. | Creation of chiral intermediates for enantiomerically pure synthesis. |